Monothio Sugammadex Sodium
Description
Monothio Sugammadex Sodium (chemical formula: C₇₂H₁₀₄Na₈O₄₈S₈) is a modified γ-cyclodextrin derivative designed to selectively encapsulate aminosteroidal neuromuscular blocking agents (NMBAs) like rocuronium and vecuronium. It belongs to the class of selective relaxant binding agents (SRBAs), which terminate neuromuscular blockade by forming tight 1:1 complexes with NMBAs, enabling rapid renal excretion . Unlike traditional cholinesterase inhibitors (e.g., neostigmine), this compound acts via direct molecular encapsulation, avoiding cholinergic side effects such as bradycardia or bronchospasm . Clinical trials have demonstrated its efficacy in reversing deep neuromuscular blockade within 3 minutes, even in pediatric and high-risk populations .
Properties
Molecular Formula |
C69H108O46S8 |
|---|---|
Molecular Weight |
1930.1 g/mol |
IUPAC Name |
3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,46R,47R,48R,49R,50R,51R,52R,54R,55R,56R)-5,10,15,20,25,30-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-40-(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-35-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C69H108O46S8/c70-31(71)1-8-117-16-24-55-40(86)48(94)64(102-24)111-57-26(18-119-10-3-33(74)75)104-66(50(96)42(57)88)113-59-28(20-121-12-5-35(78)79)106-68(52(98)44(59)90)115-61-30(22-123-14-7-37(82)83)107-69(53(99)45(61)91)114-60-29(21-122-13-6-36(80)81)105-67(51(97)43(60)89)112-58-27(19-120-11-4-34(76)77)103-65(49(95)41(58)87)110-56-25(17-118-9-2-32(72)73)101-63(47(93)39(56)85)108-54-23(15-116)100-62(109-55)46(92)38(54)84/h23-30,38-69,84-99,116H,1-22H2,(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41?,42?,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68?,69-/m1/s1 |
InChI Key |
WNIHGHUTZOVWBB-KJVCLXJNSA-N |
Isomeric SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H](C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CS)O)O)C(=O)O |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CS)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Monothio Sugammadex Sodium involves the reaction of gamma-cyclodextrin with tri-n-butylphosphine and halogens (F, Cl, Br, or I) in an organic solvent to obtain an intermediate compound. This intermediate is then reacted with methyl 3-mercaptopropionate in the presence of alkali metal hydride in an organic solvent . Another method involves reacting 6-perdeoxy-6-per-halo-gamma-cyclodextrin with 3-mercapto propionic acid in the presence of alkali metal alkoxide in organic solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Monothio Sugammadex Sodium undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Monothio Sugammadex Sodium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference material for analytical standards.
Biology: Studied for its potential to interact with biological molecules and its effects on cellular processes.
Industry: Used in the development of new pharmaceuticals and as a component in various chemical processes.
Mechanism of Action
Monothio Sugammadex Sodium exerts its effects by forming tight water-soluble complexes with steroidal neuromuscular blocking drugs at a 1:1 ratio. This encapsulation creates a concentration gradient that favors the movement of the neuromuscular blocking agent from the neuromuscular junction into the plasma, thereby reversing the blockade . The compound does not affect the release or breakdown of acetylcholine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sugammadex Sodium (Bridion®)
- Mechanism: Both compounds share the γ-cyclodextrin core modified with thioether and carboxyl groups.
- Binding Affinity: Compound Binding Constant (K) with Rocuronium (L/mol) Binding Constant (K) with Vecuronium (L/mol) Sugammadex Sodium (1.04 ± 0.34) × 10⁷ (2.53 ± 1.07) × 10⁶ Monothio Sugammadex Sodium* (3.44 ± 2.18) × 10⁷ (HS-7 derivative) (5.80 ± 1.83) × 10⁶ (HS-7 derivative) *Data for HS-7, a structurally analogous compound, suggests superior binding vs. Sugammadex .
- Clinical Efficacy: Sugammadex Sodium reverses rocuronium-induced blockade in 1.5–3 minutes, whereas Monothio derivatives show comparable or faster reversal in preclinical models .
- Safety: Sugammadex Sodium has rare hypersensitivity risks (0.3% incidence), while Monothio derivatives exhibit similar safety profiles in animal studies .
Carboxymethyl-γ-Cyclodextrin (CMGCD)
- Mechanism: CMGCD replaces thioether groups with carboxymethyl moieties, broadening activity to include benzylisoquinoline NMBAs (e.g., atracurium), which Sugammadex cannot antagonize .
- Efficacy : CMGCD reverses rocuronium blockade at a comparable rate to Sugammadex (2–4 minutes) but with a 20% higher dose requirement in ex vivo models .
γ-Cyclodextrin (γ-CD)
- Mechanism: Unmodified γ-CD binds NMBAs via hydrophobic interactions but lacks the tailored substituents of Sugammadex or Monothio derivatives.
- Binding Affinity : γ-CD’s binding constant for rocuronium is significantly lower (6.93 × 10⁴ L/mol vs. 10⁶–10⁷ L/mol for Sugammadex derivatives) .
- Clinical Utility : γ-CD is ineffective for rapid reversal due to weak binding and rapid dissociation .
Neostigmine
- Mechanism : A cholinesterase inhibitor that indirectly increases acetylcholine levels to compete with NMBAs.
- Efficacy : Slower reversal (10–30 minutes) and higher postoperative nausea/vomiting (PONV) incidence (25% vs. 15% for Sugammadex) .
- Safety : Requires co-administration with anticholinergics (e.g., glycopyrrolate) to mitigate bradycardia, unlike SRBAs .
Key Research Findings
Structural Optimization: this compound’s sulfur substitution enhances rocuronium binding by 3-fold compared to Sugammadex in vitro .
Cost-Effectiveness: Derivatives like Aom0498-16 (structurally similar to this compound) are under investigation to reduce production costs while retaining efficacy .
Pediatric Use : Sugammadex Sodium is FDA-approved for children aged 0–17 years, with meta-analyses confirming a 98% success rate in reversing blockade without residual paralysis .
Limitations: Sugammadex Sodium is ineffective against benzylisoquinoline NMBAs .
Data Table: Comparative Profiles of NMBA Reversal Agents
| Parameter | This compound | Sugammadex Sodium | CMGCD | Neostigmine |
|---|---|---|---|---|
| Mechanism | SRBA (1:1 encapsulation) | SRBA | SRBA | Cholinesterase inhibitor |
| Time to Recovery | 1–3 minutes* | 1.5–3 minutes | 2–4 minutes | 10–30 minutes |
| Binding Constant (K) | ~3 × 10⁷ L/mol† | ~1 × 10⁷ L/mol | Not reported | N/A |
| PONV Incidence | 10–15%‡ | 15% | Not reported | 25–30% |
| Cost per Dose | Under investigation | ~$100 | Research-phase | \sim$5 |
*Preclinical data ; †HS-7 derivative ; ‡Extrapolated from Sugammadex trials .
Q & A
Q. What are the primary synthetic pathways for Monothio Sugammadex Sodium, and how do they influence purity and yield?
this compound is synthesized via selective thio-modification of gamma-cyclodextrin derivatives. Key steps include sulfhydryl group introduction and subsequent sodium salt formation. Purification often involves size-exclusion chromatography or dialysis to remove unreacted precursors . Yield optimization requires pH control during sulfation and rigorous solvent removal to minimize hydrolysis byproducts . Researchers should validate purity using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Q. What in vitro assays are recommended to assess this compound’s neuromuscular blockade reversal efficacy?
The gold standard involves ex vivo electrophysiological studies on isolated rodent phrenic nerve-hemidiaphragm preparations. Twitch tension recovery post-rocuronium-induced blockade is measured, with dose-response curves comparing this compound to native Sugammadex. Parallel isothermal titration calorimetry (ITC) can quantify binding affinity differences due to thio-modification .
Q. How should researchers handle and store this compound to maintain stability in experimental settings?
The compound is hygroscopic and requires storage in desiccated containers at 2–8°C. For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid prolonged exposure to light. Stability studies indicate ≤5% degradation over 72 hours at 25°C, but freeze-thaw cycles should be minimized .
Advanced Research Questions
Q. What experimental designs address discrepancies between in vitro binding affinity and in vivo efficacy of this compound?
Contradictions may arise from plasma protein binding or tissue distribution variations. Employ pharmacokinetic-pharmacodynamic (PK-PD) modeling using serial blood sampling in animal models (e.g., rats) to correlate free drug concentrations with electromyography (EMG) recovery metrics. Adjust for species-specific differences in cyclodextrin metabolism .
Q. How can researchers optimize encapsulation efficiency of rocuronium by this compound in heterogeneous biological matrices?
Use fluorescently labeled rocuronium analogs and fluorescence resonance energy transfer (FRET) assays to monitor real-time encapsulation in serum-containing media. Competitive binding studies with endogenous steroids (e.g., cortisol) are critical, as Sugammadex derivatives exhibit off-target interactions. Data normalization to albumin-adjusted free drug levels is advised .
Q. What statistical approaches resolve conflicting clinical trial data on this compound’s safety profile?
Conduct meta-analyses with trial sequential analysis (TSA) to control for type I/II errors. Stratify by patient subgroups (e.g., renal impairment) and adjust for covariates like co-administered anesthetics. For rare adverse events (e.g., hypersensitivity), Bayesian hierarchical models improve detection sensitivity in pooled datasets .
Q. What methodologies validate the absence of reproductive toxicity in preclinical studies of this compound?
Follow OECD Guideline 414 (teratogenicity) and 443 (extended one-generation study) in rodent models. Key endpoints include fetal malformation rates, placental transfer (quantified via LC-MS/MS), and hormonal disruption assays. Comparative histopathology of gonadal tissues in treated vs. control groups is mandatory .
Methodological Guidance
Q. How should researchers design dose-escalation studies for this compound in pediatric populations?
Use allometric scaling from adult PK data, adjusted for age-dependent glomerular filtration rate (GFR). Incorporate population PK modeling with sparse sampling to minimize blood draw volumes. Ethical protocols must include assent forms for minors and parental consent .
Q. What in silico tools predict off-target interactions of this compound with endogenous biomolecules?
Molecular docking simulations (e.g., AutoDock Vina) against steroid-binding globulins (SHBG) and cytochrome P450 isoforms identify high-risk interactions. Validate predictions with surface plasmon resonance (SPR) assays using recombinant proteins .
Q. How do researchers standardize potency assays for batch-to-batch consistency in this compound production?
Implement a bioassay using rocuronium reversal in mice, with ED₅₀ (50% effective dose) as the primary endpoint. Complement with reversed-phase HPLC to quantify thio-group substitution uniformity (target: 8–10 groups per cyclodextrin molecule) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
